molecular formula C19H14Cl2N2O3 B10829903 2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid

2-[[2,6-Bis(chloranyl)-3-phenylmethoxy-phenyl]amino]pyridine-3-carboxylic acid

Cat. No.: B10829903
M. Wt: 389.2 g/mol
InChI Key: AYGDOYFDJDUPSS-UHFFFAOYSA-N
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Preparation Methods

The synthetic route includes four main steps, which involve various reaction conditions and reagents . The detailed synthetic route and reaction conditions are typically proprietary information held by the producing company or research institution.

Chemical Reactions Analysis

AK-42 undergoes several types of chemical reactions, including:

Scientific Research Applications

AK-42 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

AK-42 exerts its effects by specifically inhibiting the CLC-2 chloride channel. It binds to an extracellular vestibule above the channel pore, blocking the passage of chloride ions. This inhibition is highly selective, with AK-42 showing over 1,000-fold selectivity for CLC-2 over CLC-1 . The molecular targets involved in this mechanism include key residues in the CLC-2 channel that interact with AK-42, preventing chloride ion transport .

Properties

Molecular Formula

C19H14Cl2N2O3

Molecular Weight

389.2 g/mol

IUPAC Name

2-(2,6-dichloro-3-phenylmethoxyanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C19H14Cl2N2O3/c20-14-8-9-15(26-11-12-5-2-1-3-6-12)16(21)17(14)23-18-13(19(24)25)7-4-10-22-18/h1-10H,11H2,(H,22,23)(H,24,25)

InChI Key

AYGDOYFDJDUPSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Cl)NC3=C(C=CC=N3)C(=O)O)Cl

Origin of Product

United States

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